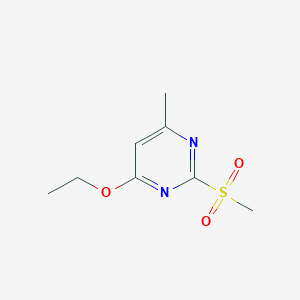

![molecular formula C7H5N3O2 B063782 咪唑并[1,2-b]哒嗪-2-羧酸 CAS No. 160911-42-2](/img/structure/B63782.png)

咪唑并[1,2-b]哒嗪-2-羧酸

描述

Imidazo[1,2-b]pyridazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imidazo[1,2-b]pyridazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-b]pyridazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

自身免疫性疾病的治疗

咪唑并[1,2-b]哒嗪-2-羧酸衍生物已被发现能抑制 IL-17A,IL-17A 是 Th17 细胞分泌的一种主要致病性细胞因子 . 这种细胞因子在慢性炎症中起着关键作用,是组织损伤的主要驱动因素 . 因此,这些化合物可用于治疗牛皮癣、类风湿性关节炎和多发性硬化症等自身免疫性疾病 .

牛皮癣的治疗

IL-23/IL-17 轴对银屑病发病机制的关键作用导致了许多针对这些细胞因子的新型生物治疗方法 . 咪唑并[1,2-b]哒嗪-2-羧酸衍生物作为 IL-17A 抑制剂,可以显着改善中重度牛皮癣患者的皮肤和关节症状 .

类风湿性关节炎的治疗

类风湿性关节炎是另一种自身免疫性疾病,IL-23/IL-17 轴在其中起着至关重要的作用 . 咪唑并[1,2-b]哒嗪-2-羧酸衍生物可用于通过抑制 IL-17A 来治疗这种情况 .

多发性硬化症的治疗

多发性硬化症是一种影响中枢神经系统的慢性疾病。 IL-23/IL-17 轴也参与了这种疾病的发病机制 . 因此,咪唑并[1,2-b]哒嗪-2-羧酸衍生物可作为治疗选择 .

炎症的治疗

作用机制

Target of Action

Imidazo[1,2-b]pyridazine-2-carboxylic acid primarily targets the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

The compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from carrying out its normal function, which in turn reduces inflammation and tissue damage .

Biochemical Pathways

The IL-17A pathway is the primary biochemical pathway affected by this compound . IL-17A induces normal immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, the compound disrupts this pathway, potentially alleviating the symptoms of these diseases .

Result of Action

The inhibition of IL-17A by Imidazo[1,2-b]pyridazine-2-carboxylic acid can lead to a reduction in inflammation and tissue damage, potentially improving the symptoms of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Action Environment

The action of Imidazo[1,2-b]pyridazine-2-carboxylic acid can be influenced by various environmental factors.

属性

IUPAC Name |

imidazo[1,2-b]pyridazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-6(9-5)2-1-3-8-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUCPOYNIOJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442002 | |

| Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160911-42-2 | |

| Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural modification explored in the synthesis of novel compounds based on Imidazo[1,2-b]pyridazine-2-carboxylic acid?

A1: Researchers focused on introducing a thiazolidin moiety into the Imidazo[1,2-b]pyridazine-2-carboxylic acid structure. [] This modification aimed to incorporate three active pharmacophores within a single molecular framework, potentially leading to enhanced biological activity. The synthesis involved using Imidazo[1,2-b]pyridazine-2-carboxylic acid as a starting compound and utilizing various intermediates like Imidazo[1,2-b]pyridazine-2-carbonyl chloride, Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrazide, and Imidazo[1,2-b]pyridazine-2-carboxylic acid benzylidene-hydrazide. []

Q2: What biological activities have been investigated for Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives?

A2: A series of Imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities. [] The researchers studied the compounds' inhibitory effects on carrageenan-induced edema in rat paws and acetic acid-induced writhes in mice to assess their anti-inflammatory and analgesic properties. [] Additionally, the ulcerogenic potential of these derivatives was examined in the rat gastric mucosa. [] This research aimed to understand the structure-activity relationship within this class of compounds, comparing their pharmacological activities with previously studied Imidazo[1,2-b]pyridazine analogs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

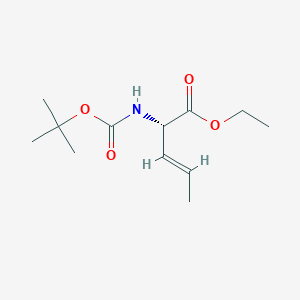

![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)

![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)

![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)

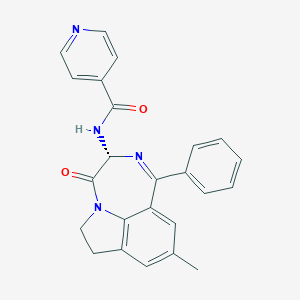

![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)